molecular formula C14H22O B13036407 4-(2,3,4-Trimethylpentan-2-yl)phenol CAS No. 59048-98-5

4-(2,3,4-Trimethylpentan-2-yl)phenol

Katalognummer: B13036407
CAS-Nummer: 59048-98-5
Molekulargewicht: 206.32 g/mol
InChI-Schlüssel: RHIBDXMDFBFPFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,3,4-Trimethylpentan-2-yl)phenol is an organic compound belonging to the class of alkylphenols. It is characterized by a phenolic group attached to a branched alkyl chain. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:

Phenol+2,3,4-TrimethylpentaneThis compound\text{Phenol} + \text{2,3,4-Trimethylpentane} \rightarrow \text{this compound} Phenol+2,3,4-Trimethylpentane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alkylphenols

    Substitution: Halogenated phenols

Wissenschaftliche Forschungsanwendungen

4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(1,1,3,3-Tetramethylbutyl)phenol
  • 4-(1,3,3-Trimethylbutyl)phenol
  • 4-(1,2,2-Trimethylbutyl)phenol

Uniqueness

4-(2,3,4-Trimethylpentan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where other alkylphenols may not be as effective.

Eigenschaften

CAS-Nummer

59048-98-5

Molekularformel

C14H22O

Molekulargewicht

206.32 g/mol

IUPAC-Name

4-(2,3,4-trimethylpentan-2-yl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3

InChI-Schlüssel

RHIBDXMDFBFPFP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.